4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
Description
This compound features a butanamide backbone substituted with a 3-methylphenoxy group at the 4-position and a (2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. The thiadiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, is critical for bioactivity, particularly in enzyme inhibition and metabolic interactions.
Properties
IUPAC Name |
4-(3-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-5-3-6-12(9-10)19-8-4-7-13(18)15-14-17-16-11(2)20-14/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQHRSZDLHXCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves the reaction of 3-methylphenol with butanoyl chloride to form 4-(3-methylphenoxy)butanamide. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the compound and its analogs:
*Calculated based on molecular formula.
Key Research Findings
Structural Optimization: Substitution at the thiadiazole ring (e.g., chlorobenzyl in ) enhances lipophilicity but may increase metabolic liability. The main compound’s 3-methylphenoxy group balances lipophilicity and stability .
Activity Trade-offs : While sulfamoyl derivatives () show high activity scores, their complex structures may hinder pharmacokinetic properties compared to the simpler main compound .
Metabolic Pathways : Thiadiazoles are prone to oxidation (e.g., methazolamide → MSO), but methyl groups in the main compound may divert metabolism toward glucuronidation or other stable pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
